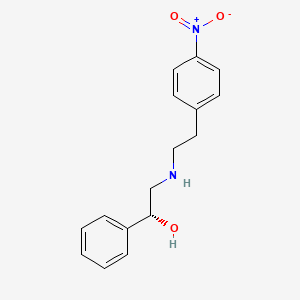

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Description

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride (CAS: 521284-21-9) is a chiral β-amino alcohol derivative with a molecular formula of C₁₆H₁₈N₂O₃·HCl and a molecular weight of 322.787 g/mol . The compound features a stereogenic center at the C1 position (R-configuration), a 4-nitrophenethylamine substituent, and a phenyl group. It is synthesized via reductive amination of (R)-styrene oxide with 4-nitrophenethylamine, followed by hydrochloric acid salt formation .

Properties

IUPAC Name |

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9,16-17,19H,10-12H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTZAIGFWQRDSQ-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673056 | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223673-34-5 | |

| Record name | (R)-2-((4-Nitrophenethyl)amino)-1-phenylethan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[2-(4-Nitrophenyl)-ethyl]amino]-1-phenylethanol, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WN6RQZ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol typically involves the reaction of 4-nitrophenethylamine with a suitable chiral epoxide or alcohol. One common method is the reductive amination of 4-nitrophenethylamine with ®-1-phenylethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC

Reduction: Hydrogen gas, palladium catalyst, iron powder

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: ®-2-((4-Nitrophenethyl)amino)-1-phenylacetone

Reduction: ®-2-((4-Aminophenethyl)amino)-1-phenylethanol

Substitution: ®-2-((4-Nitrophenethyl)amino)-1-phenylethyl chloride/bromide

Scientific Research Applications

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol has diverse applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The phenylethanol moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Key Research Findings

Enantioselectivity: The (R)-enantiomer of 1-phenylethanol derivatives is preferentially synthesized using chiral catalysts like PNNP iron(II) complexes, achieving up to 94% enantiomeric excess (ee) . In contrast, the target compound’s synthesis via sodium borohydride/iodine reduction yields 96.5% purity (HPLC) with a 24.05% yield, highlighting trade-offs between enantioselectivity and scalability .

Biological Activity: 2-[(1-Benzylpiperidine-4-yl)amino]-1-phenylethanol shows 79.5% inhibition of butyrylcholinesterase (BChE), a key enzyme in Alzheimer’s disease, outperforming the reference drug donepezil . The nitro group in the target compound may enhance binding affinity in enzyme interactions compared to its amino-substituted analog .

Solvent Interactions: 2-Amino-1-phenylethanol exhibits conformation-dependent solvation behavior in aqueous solutions, with water molecules bridging functional groups to stabilize specific conformers . This contrasts with the rigid structure of the target compound due to its nitro and phenethyl groups.

Table 1: Physicochemical Properties

| Property | Target Compound | (R)-1-Phenylethanol | 2-Amino-1-phenylethanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 322.787 | 122.16 | 137.18 |

| LogP (Predicted) | 2.81 | 1.48 | 0.95 |

| Hydrogen Bond Donors | 3 | 1 | 2 |

| Topological Polar Surface Area | 78.1 Ų | 20.2 Ų | 52.3 Ų |

Biological Activity

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, also known as (R)-2-((4-nitrophenyl)ethyl)amino-1-phenylethanol hydrochloride, is a compound that has attracted attention in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H18N2O3·HCl

- Molecular Weight : 322.79 g/mol

- CAS Number : 521284-21-9

The compound features a phenylethanol backbone with a nitrophenethyl substitution, which is critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The nitro group present in the structure can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular signaling pathways or damage. This interaction is crucial for mediating the compound's effects on biological systems.

Key Mechanisms:

- Enzyme Modulation : The compound can modulate the activity of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its efficacy against various strains has been documented, highlighting its potential as an antimicrobial agent.

2. Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways triggered by ROS production.

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative damage and may enhance cognitive function through modulation of neurotransmitter systems.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines via ROS-mediated pathways. |

| Study C | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures, enhancing cell viability under stress conditions. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, and how do they ensure stereochemical purity?

- Methodological Answer : The compound is synthesized via a streamlined process avoiding phase separation steps. For example, intermediates like 2-(1H-imidazol-1-yl)-1-phenylethanone are reduced using potassium borohydride, followed by condensation with chloromethyl-substituted aromatics in refluxing dioxane. Purification via silica-gel chromatography ensures high yield and purity. Stereochemical control is achieved using chiral catalysts or resolving agents, as demonstrated in Mirabegron intermediate synthesis .

Q. How can the enantiomeric excess (ee) of this chiral compound be determined experimentally?

- Methodological Answer : Cyclic chemiluminescence (CCL) with chiral hosts (e.g., R1/S1) enables rapid ee determination. The τ value (time delay in luminescence decay) is linearly correlated with enantiomer ratios. For instance, (R)- and (S)-1-phenylethanol enantiomers yield distinct τ values when interacting with immobilized luminol systems, allowing quantification without chromatography .

Q. What is the role of this compound in the synthesis of Mirabegron?

- Methodological Answer : The compound is a key intermediate in Mirabegron production. Its synthesis involves avoiding complex phase separation steps, with direct amidation or condensation reactions to form the final β3-adrenergic receptor agonist. Green synthesis methods using aqueous-phase catalysis are emphasized for scalability and environmental safety .

Q. What pharmacological activities have been reported for structurally related 1-phenylethanol derivatives?

- Methodological Answer : Derivatives like 2-(1H-imidazol-1-yl)-1-phenylethanols exhibit antifungal activity against Candida species. Structure-activity relationship (SAR) studies highlight the importance of hydrophobic biphenyl esters and stereochemistry, with levorotatory enantiomers showing higher potency than fluconazole .

Q. How does solvation influence the conformational dynamics of similar amino alcohols?

- Methodological Answer : Molecular mechanics simulations reveal that aqueous solvation stabilizes specific conformers of 2-amino-1-phenylethanol (a structural analog). Water bridges between functional groups (e.g., -NH2 and -OH) mediate conformational interconversion, which is critical for understanding the target compound’s behavior in biological systems .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

- Methodological Answer : Chiral catalysts like (R)-binap-Ti complexes enable asymmetric carbonyl-ene reactions. For example, titanium isopropoxide with (R)-1,1'-binaphthol achieves high enantioselectivity in synthesizing (R)-2-(3-furyl)-1-phenylethanol analogs. Catalyst immobilization (e.g., in ZIF-8) enhances reusability and reaction efficiency .

Q. What computational methods are suitable for predicting solvent effects on the compound’s conformation?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and density functional theory (DFT) at the B3LYP/6-31++G(d,p) level can map free-energy landscapes. These methods identify solvent-mediated hydrogen-bonding networks that stabilize specific rotamers, as shown for noradrenaline analogs .

Q. How do structural modifications (e.g., nitro group positioning) impact biological activity and selectivity?

- Methodological Answer : Systematic SAR studies on derivatives (e.g., triazole-substituted analogs) reveal that electron-withdrawing groups (e.g., -NO2) at the para position enhance antifungal activity by increasing membrane permeability. Computational docking with fungal CYP51 enzymes further rationalizes selectivity .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardizing protocols (e.g., CLSI guidelines for antifungal testing) and controlling stereochemical purity via HPLC or CCL validation are critical. Meta-analyses comparing logP and MIC values across studies can identify outliers .

Q. What advanced techniques are used to study anaerobic degradation pathways of similar aromatic alcohols?

- Methodological Answer : Isotopic labeling (e.g., H₂¹⁸O) and metabolite profiling via GC-MS track anaerobic oxidation pathways. For instance, denitrifying bacteria convert ethylbenzene to 1-phenylethanol via water-derived hydroxylation, suggesting analogous pathways for nitro-substituted derivatives under reducing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.